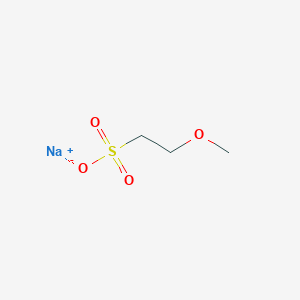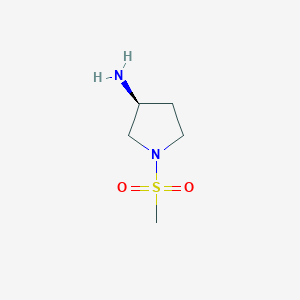
Sodium 2-Methoxyethanesulfonate
Overview
Description
Sodium 2-Methoxyethanesulfonate is an organosulfur compound with the chemical formula C3H7O4SNa. It is a white to yellow solid that is highly soluble in water. This compound is commonly used in organic synthesis, particularly as a leaving group in sulfonate esters and sulfonyl chlorides .
Mechanism of Action
Target of Action
Sodium 2-Methoxyethanesulfonate is a type of sodium sulfinate . Sodium sulfinates are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . .
Mode of Action
Sodium sulfinates, in general, can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They can participate in various chemical reactions, contributing to the synthesis of a wide range of organosulfur compounds .
Biochemical Pathways
Sodium sulfinates are known to participate in various chemical reactions, contributing to the synthesis of a wide range of organosulfur compounds . These compounds can further participate in various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
The compound, as a type of sodium sulfinate, can contribute to the synthesis of a wide range of organosulfur compounds , which can have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, presence of other chemicals, and biological factors can affect the activity and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-Methoxyethanesulfonate is typically synthesized by reacting 2-methoxyethanesulfonic acid with sodium carbonate. The reaction involves heating the mixture in a suitable solvent, followed by crystallization and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-Methoxyethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It acts as a leaving group in nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used in oxidation reactions.
Major Products:
Sulfonate Esters: Formed through substitution reactions.
Sulfonyl Chlorides: Produced by reacting with chlorinating agents.
Scientific Research Applications
Sodium 2-Methoxyethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium Methanesulfonate: Similar in structure but lacks the methoxy group.
Sodium Ethanesulfonate: Similar but without the methoxy group on the ethane chain.
Uniqueness: Sodium 2-Methoxyethanesulfonate is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other sulfonates. This makes it a valuable reagent in organic synthesis and various industrial applications .
Properties
IUPAC Name |
sodium;2-methoxyethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S.Na/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNBAJGJIIVGGF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B3154121.png)










